1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride
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Overview
Description
1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride is a complex organic compound with a unique structure that combines elements of pyrazine and indazole
Preparation Methods
The synthesis of 1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazine and indazole precursors, followed by their condensation under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine and indazole rings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes.
Comparison with Similar Compounds
1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride can be compared with other similar compounds such as:
Pyrazino[1,2-b]indazole: Lacks the hydrochloride component but shares a similar core structure.
Indazole derivatives: These compounds have variations in the indazole ring, leading to different properties and applications.
Pyrazine derivatives: Similar to pyrazino[1,2-b]indazole but with modifications in the pyrazine ring. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Further research will continue to uncover its full potential and applications.
Properties
CAS No. |
2503208-96-4 |
---|---|
Molecular Formula |
C10H16ClN3 |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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